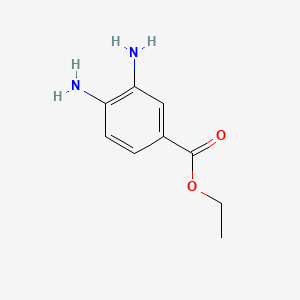

Ethyl 3,4-diaminobenzoate

Descripción

Ethyl 3,4-diaminobenzoate (B8644857) (CAS No: 37466-90-3) is a white to light yellow crystalline solid. chembk.comtcichemicals.com It is recognized as an important intermediate in the synthesis of various organic compounds, including those with significant biological activities. chembk.com The presence of two nucleophilic amino groups in ortho-position to each other, combined with an electron-withdrawing ester group, imparts a unique reactivity profile to the molecule. This allows for its participation in a variety of cyclization and condensation reactions, leading to the formation of a wide array of heterocyclic structures.

The importance of Ethyl 3,4-diaminobenzoate in organic synthesis stems from its role as a key intermediate for the preparation of benzimidazoles, quinoxalines, and other fused heterocyclic systems. researchgate.netlookchem.com These structural motifs are prevalent in many biologically active compounds and pharmaceutical drugs. For instance, benzimidazole (B57391) derivatives synthesized from this precursor have shown potential in the development of novel therapeutic agents. researchgate.net

In medicinal chemistry, the scaffold provided by this compound is a cornerstone for the design and synthesis of molecules with potential therapeutic applications. ontosight.ai Researchers have utilized this compound to create novel structures that can interact with biological targets. For example, it has been used as a starting material for the synthesis of compounds that are investigated for their role as enzyme inhibitors. biosynth.com

A notable application of this compound is in the synthesis of benzimidazole-containing chromenes. In one study, it was reacted with ethyl cyanoacetate (B8463686) to form an intermediate which was then condensed with salicylaldehyde (B1680747) derivatives to produce the target chromene structures. researchgate.net Another area of research involves its use as an organic linker in the synthesis of novel catalysts. For example, it has been grafted onto the surface of SBA-15, a mesoporous silica (B1680970), to create a zinc-grafted catalyst for the one-pot synthesis of tetrahydrobenzo[a]xanthene derivatives. researchgate.net

Interactive Data Table: Research Applications of this compound

| Application Area | Brief Description of Research | Resulting Compound/Material | Potential Significance |

| Heterocyclic Synthesis | Reaction with ethyl cyanoacetate and subsequently with 5-chlorosalicylaldehyde. researchgate.net | Ethyl-2-(6-chloro-2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazole-6-carboxylate | Development of novel benzimidazole-containing chromenes with potential biological activity. researchgate.net |

| Catalysis | Used as an organic linker to immobilize zinc acetate (B1210297) on the surface of SBA-15. researchgate.net | Zinc-grafted functionalized mesoporous silica catalyst (SBA-15/EDAB-ZnII). researchgate.net | Highly efficient and reusable catalyst for the synthesis of tetrahydrobenzo[a]xanthene derivatives. researchgate.net |

| Medicinal Chemistry | Synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole. clockss.org | TBDPS-protected 5-hydroxymethyl-2-cyanomethylbenzimidazole. clockss.org | A useful intermediate for synthesizing new functional molecules like drugs and agrochemicals. clockss.org |

The utility of ortho-phenylenediamines, the core scaffold of this compound, in chemical synthesis has been recognized for over a century. The development of synthetic methodologies to construct heterocyclic rings from these precursors has been a continuous area of research. The classical synthesis of this compound itself involves the esterification of 3,4-diaminobenzoic acid. clockss.orgrsc.org This can be achieved by reacting the acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid. clockss.orgrsc.org

Historically, the synthesis of the parent 3,4-diaminobenzoic acid involved the reduction of the corresponding dinitro compound, 3,4-dinitrobenzoic acid. rsc.org This two-step process, nitration followed by reduction, has been a standard method for introducing vicinal amino groups onto an aromatic ring. The subsequent esterification to yield various alkyl 3,4-diaminobenzoates provided chemists with a versatile set of building blocks. rsc.org The methyl and ethyl esters, in particular, have been widely used due to their convenient reactivity and the ease of their preparation.

The enduring importance of the 3,4-diaminobenzoate scaffold lies in its predictable reactivity. The two adjacent amino groups readily undergo condensation reactions with a variety of dicarbonyl compounds and their equivalents to form five- and six-membered heterocyclic rings. This has made them indispensable in the construction of complex molecular architectures.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3,4-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJBTXFFJUGENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332576 | |

| Record name | ethyl 3,4-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37466-90-3 | |

| Record name | ethyl 3,4-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4-Diaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 3,4 Diaminobenzoate

Synthetic Pathways to Ethyl 3,4-diaminobenzoate (B8644857)

The synthesis of ethyl 3,4-diaminobenzoate can be achieved through several key methods, primarily involving esterification and reduction reactions.

Esterification of 3,4-Diaminobenzoic Acid with Ethanol (B145695)

A prevalent method for synthesizing this compound is the direct esterification of 3,4-diaminobenzoic acid with ethanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. rsc.orgclockss.orggoogle.com The process generally involves refluxing 3,4-diaminobenzoic acid in an excess of ethanol with a catalytic amount of the acid. rsc.orgclockss.org For instance, one procedure involves dissolving 3,4-diaminobenzoic acid in ethanol, adding sulfuric acid, and refluxing the mixture overnight. rsc.org Following the reaction, the solvent is removed, and the product is purified, yielding light brown needles of this compound. rsc.org Yields for this method have been reported to be around 66% to 85%. rsc.orgclockss.org

| Reactants | Catalyst | Conditions | Yield | Reference |

| 3,4-Diaminobenzoic acid, Ethanol | Sulfuric acid | Reflux | 66% | rsc.org |

| 3,4-Diaminobenzoic acid, Ethanol | Sulfuric acid | Reflux | 85% | clockss.org |

Reduction of Nitro-substituted Benzoate (B1203000) Precursors

Another significant synthetic route involves the reduction of a nitro-substituted benzoate precursor, specifically ethyl 3-amino-4-nitrobenzoate. The nitro group is reduced to a primary amine, yielding this compound. A highly effective method for this transformation is catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on activated charcoal (Pd/C) catalyst in a solvent like methanol (B129727) at room temperature. This method has been reported to produce a high yield of 94% in just one hour. An alternative reducing agent is iron in the presence of hydrochloric acid (Fe/HCl), which results in an 81% yield after refluxing for three hours. The catalytic hydrogenation mechanism proceeds through intermediate hydroxylamine (B1172632) and imine species, while the Fe/HCl system involves a single-electron transfer mechanism.

| Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Reference |

| Ethyl 3-amino-4-nitrobenzoate | H₂/Pd/C | Methanol | Room Temperature, 1 hr | 94% | |

| Ethyl 3-amino-4-nitrobenzoate | Fe/HCl | Aqueous HCl | Reflux, 3 hr | 81% |

Hydrolysis-based Synthesis

A less common method described involves the hydrolysis of naphthalene (B1677914). biosynth.com One source mentions the synthesis of this compound through the hydrolysis of naphthalene using hydrogen chloride in the presence of ethyl acetate (B1210297) and water, though details of this specific pathway are not extensively documented in the provided search results. biosynth.com It is more likely that this refers to the hydrolysis of a naphthalene derivative, as the direct conversion of naphthalene to this compound is chemically complex and not a standard synthetic route. Further clarification is needed to substantiate this pathway.

Reactions of this compound as a Key Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly heterocyclic compounds like benzimidazoles.

Cyclocondensation Reactions

The two adjacent amino groups in this compound make it an ideal substrate for cyclocondensation reactions, where it reacts with various carbonyl-containing compounds to form a five-membered imidazole (B134444) ring fused to the benzene (B151609) ring.

The formation of a benzimidazole (B57391) ring is a key transformation of this compound. This is typically achieved by reacting it with aldehydes, carboxylic acids, or their derivatives. The reaction involves the condensation of the diamine with the carbonyl compound, followed by cyclization and dehydration to form the benzimidazole ring system.

Condensation with Aldehydes: this compound reacts with various aldehydes to form 2-substituted benzimidazoles. For example, condensation with 4-methoxybenzaldehyde (B44291) in dimethylformamide (DMF) under acidic conditions yields ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate. The reaction proceeds through an imine intermediate which then cyclizes. Similarly, reaction with 2-thiazolecarboxyaldehyde can be used to synthesize corresponding benzimidazole derivatives. The reaction of this compound with aldehydes in nitrobenzene (B124822) at elevated temperatures is another established method. thieme-connect.de

Condensation with Ethyl Cyanoacetate (B8463686): A mixture of this compound and ethyl cyanoacetate, when heated to 200°C, undergoes cyclocondensation to form ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate. researchgate.netresearchgate.netresearchgate.net This product can then be used in further synthetic steps. researchgate.netresearchgate.netresearchgate.net

Condensation with Adamantane-1-carboxylic Acid: The coupling reaction of this compound with adamantane-1-carboxylic acid can be performed by heating in the presence of a catalyst to form the corresponding 2-(1-adamantyl)-benzimidazole derivative. researchgate.netscience.org.getsu.ge

| Reactant | Reagent | Conditions | Product | Reference |

| This compound | 4-Methoxybenzaldehyde | DMF, acidic | Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate | |

| This compound | Ethyl cyanoacetate | 200°C, 20 h | Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate | researchgate.netresearchgate.netresearchgate.net |

| This compound | Adamantane-1-carboxylic acid | Heat, catalyst | Ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate | science.org.getsu.ge |

| This compound | 2-Thiazolecarboxyaldehyde | Not specified | 2-(Thiazol-2-yl)benzimidazole derivative | biosynth.com |

Amidation and Esterification Reactions

The amino and ester groups of this compound allow for a range of transformations, including the formation of amides and the synthesis of high-performance polymers.

The ethyl ester group of this compound can be converted to an amide through aminolysis. For example, the reaction with ethylamine (B1201723) would theoretically yield N-ethyl-3,4-diaminobenzamide. This transformation involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group. While specific literature on the synthesis of N-ethyl-3,4-diaminobenzamide from this compound is scarce, the general principle of ester aminolysis is a fundamental organic reaction. Amidation of carboxylic acids, a related process, is often facilitated by coupling agents like carbodiimides (e.g., EDC·HCl) to activate the carboxyl group for nucleophilic attack by an amine. analis.com.my

This compound, as a diamine monomer, can undergo polycondensation with aromatic dicarboxylic acids to form polyamides. tandfonline.comtandfonline.comwiley.com These polymers are of significant interest due to their potential for high thermal stability and mechanical strength, though their processability can be challenging due to high melting temperatures and poor solubility. tandfonline.com A common method for this polymerization is the Yamazaki phosphorylation polyamidation technique, which uses triphenyl phosphite (B83602) and pyridine (B92270) as condensing agents in a solvent like N-Methyl-2-pyrrolidinone (NMP). wiley.com This direct polycondensation method allows for the synthesis of various aromatic polyamides under relatively mild conditions. The properties of the resulting polymers, such as solubility and thermal stability, can be tuned by the choice of the dicarboxylic acid monomer. tandfonline.comwiley.com

Table 3: Polyamide Synthesis via Direct Polycondensation

| Diamine Monomer | Dicarboxylic Acid Monomer | Condensing Agents | Polymer Type |

| Diaminobenzoate derivative | Aromatic dicarboxylic acids (e.g., isophthalic acid, terephthalic acid) | Triphenyl phosphite, Pyridine | Aromatic Polyamide tandfonline.comwiley.com |

The amino groups of this compound readily react with acid chlorides, such as 4-nitrobenzoyl chloride, in an acylation reaction to form amides. Research has shown that the reaction between 3,4-diaminobenzoate and 4-nitrobenzoyl chloride can be controlled to produce ethyl 4-(4-nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)benzoate. asianpubs.orgresearchgate.net This reaction is typically carried out in the presence of a base like triethylamine (B128534) (Et3N), which acts as an acid scavenger to neutralize the HCl byproduct. asianpubs.orgresearchgate.net This transformation highlights the nucleophilicity of the amino groups and provides a pathway to highly functionalized aromatic amides.

Formation of Schiff Base Derivatives

Schiff bases, characterized by a carbon-nitrogen double bond, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. The two amino groups of this compound readily react with carbonyl compounds to form these imine derivatives.

This reactivity is harnessed in the multi-step synthesis of novel benzimidazole-Schiff base hybrids. nih.govresearchgate.net The process begins with the esterification of 3,4-diaminobenzoic acid to produce this compound. nih.govresearchgate.net This intermediate then reacts with an aldehyde, such as 4-methoxybenzaldehyde, in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) in dimethylformamide (DMF) to eventually yield benzimidazole-Schiff base derivatives. nih.govresearchgate.net These compounds have shown potential as α-glucosidase inhibitors. nih.govresearchgate.net

The general procedure for forming Schiff bases from ethyl 2-aminobenzoate (B8764639), a related compound, involves reacting it with various substituted aromatic aldehydes. amazonaws.com The use of a catalyst like methanesulfonic acid can accelerate the reaction, often allowing it to proceed at room temperature. amazonaws.com This methodology can be adapted for this compound, where the two amino groups provide sites for the formation of di-Schiff bases or for further cyclization reactions.

Table 1: Synthesis of Benzimidazole-Schiff Base Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product |

|---|---|---|---|

| This compound | 4-Methoxybenzaldehyde | Na₂S₂O₅ / DMF | Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate |

Reactions Involving its Amino Groups

The nucleophilic nature of the two amino groups on the this compound ring makes them prime sites for various functionalization reactions, including peptide bond formation and modifications to create luminescent materials.

This compound can participate in peptide coupling reactions, where an amide bond is formed between one of its amino groups and the carboxylic acid of an amino acid. A notable example is the reaction with N-Boc-L-proline. uva.nl This reaction results in the formation of a novel organocatalyst. uva.nl The synthesis is typically carried out using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in a suitable solvent such as DMF. uzh.ch

The resulting amide from the coupling of N-Boc-L-proline and this compound can be a building block for more complex peptide structures or for the development of new catalysts and functional materials. uva.nl

Table 2: Peptide Coupling of this compound

| Amino Acid | Coupling Reagents | Product |

|---|

The aromatic core and reactive amino groups of this compound make it a suitable scaffold for the synthesis of luminescent materials. By introducing specific chromophoric and auxochromic groups, its photophysical properties can be tailored.

While direct functionalization of this compound for luminescent materials is a broad area, related structures provide insight. For instance, the synthesis of benzimidazole derivatives, which can exhibit fluorescence, often starts from precursors like this compound. The reaction with aldehydes leads to the formation of the benzimidazole ring system, and the subsequent attachment of various substituents to this core can modulate the luminescent properties. nih.gov

Reduction to 3,4-Diaminobenzyl Alcohol

The ester group of this compound can be selectively reduced to a primary alcohol, yielding 3,4-diaminobenzyl alcohol. This transformation is a crucial step in the synthesis of various biologically active molecules and building blocks.

A direct reduction of this compound to 3,4-diaminobenzyl alcohol can be achieved using lithium borohydride (B1222165) (LiBH₄) in anhydrous tetrahydrofuran (B95107) (THF). clockss.org The reaction is performed under a nitrogen atmosphere and requires heating. clockss.org This method provides a moderate yield of the desired alcohol without the need to protect the amino groups. clockss.org Other reducing agents like lithium aluminum hydride (LiAlH₄) or Red-Al were found to be ineffective, leading to polymerization or decomposition of the starting material. clockss.org

The resulting 3,4-diaminobenzyl alcohol is a valuable intermediate for the synthesis of compounds such as cyanomethylbenzimidazoles. clockss.org

Table 3: Reduction of this compound

| Reducing Agent | Solvent | Product | Yield |

|---|

Derivatives and Structural Modifications of Ethyl 3,4 Diaminobenzoate

Benzimidazole (B57391) Derivatives with Diverse Substituents

Ethyl 3,4-diaminobenzoate (B8644857) is a key precursor for the synthesis of benzimidazole derivatives. The reaction typically involves the condensation of ethyl 3,4-diaminobenzoate with aldehydes or carboxylic acids. researchgate.netthieme-connect.de This process allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring, leading to compounds with diverse chemical and biological properties.

For instance, reacting this compound with different substituted benzaldehydes can yield a range of 2-arylbenzimidazoles. The nature and position of the substituents on the phenyl ring significantly influence the properties of the resulting benzimidazole. For example, the introduction of hydroxyl groups can impart antioxidant properties to the molecule. mdpi.com

The synthesis of these derivatives can be achieved through various methods. One common approach involves heating a mixture of this compound and an aldehyde in a solvent like nitrobenzene (B124822). thieme-connect.de Another method utilizes microwave irradiation to facilitate the condensation reaction, often resulting in higher yields and shorter reaction times. nih.gov

The following table summarizes some examples of benzimidazole derivatives synthesized from this compound and their methods of synthesis.

| Derivative | Reactant | Synthesis Method | Reference |

| 2-(4-substitutedphenyl)-1H-benzimidazole-6-carboxylate | 4-substituted benzaldehyde | Microwave irradiation in DMF | nih.gov |

| 2-Arylbenzimidazoles | Substituted benzaldehydes | Heating in nitrobenzene | thieme-connect.de |

| 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate | 4-methoxy benzaldehyde | Reaction with Na2S2O5 in DMF | nih.gov |

| 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate | Ethyl cyanoacetate (B8463686) | Heating at 200°C | researchgate.netresearchgate.net |

Polymeric and Oligomeric Structures incorporating this compound Units

This compound serves as a valuable monomer in the synthesis of various polymers and oligomers, particularly polyimides and polyamides. These materials often exhibit desirable properties such as high thermal stability and good solubility in organic solvents. mdpi.comresearchgate.net

The synthesis of polyimides from this compound typically involves a two-step polymerization process. mdpi.com The first step is the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) precursor. acs.org This precursor is then chemically or thermally treated to induce cyclodehydration, resulting in the final polyimide structure. The choice of dianhydride allows for the tuning of the polymer's properties. For example, using fluorinated dianhydrides can enhance the gas separation properties of the resulting polyimides. researchgate.net

Similarly, polyamides can be synthesized by the direct polycondensation of this compound with aromatic dicarboxylic acids. researchgate.net These polymers can be rendered photoreactive by incorporating specific functional groups, making them suitable for applications in photolithography and other light-based technologies. researchgate.net

The table below provides examples of polymeric structures derived from this compound.

| Polymer Type | Monomers | Key Properties | Reference |

| Polyimides | This compound, Tetracarboxylic dianhydrides | Good thermal stability, enhanced solubility | mdpi.com |

| Fluorinated Polyimides | 2-(perfluorohexyl)ethyl-3,5-diamino benzoate (B1203000), Dianhydrides | Good gas separation properties | researchgate.net |

| Photoreactive Polyamides | 2′‐(chalcone‐4‐oxy)ethyl 3,5‐diaminobenzoate, Aromatic dicarboxylic acids | Photoreactive, good thermal stability | researchgate.net |

| Dendronized Polyimides | Dendritic diamines from 3,5-diaminobenzoate, Tetracarboxylic dianhydrides | High solubility | mdpi.com |

Schiff Base Conjugates

Schiff bases are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.org this compound, with its two primary amino groups, readily reacts with various aldehydes to form Schiff base conjugates. These reactions are often straightforward and can be carried out under mild conditions. amazonaws.com

The resulting Schiff bases can be further modified or used as ligands in the formation of metal complexes. researchgate.netroyalliteglobal.com The properties of the Schiff base are largely determined by the structure of the aldehyde used in its synthesis. For example, using aromatic aldehydes with different substituents can lead to Schiff bases with varying electronic and steric properties.

A notable application of Schiff base chemistry involving this compound is in the synthesis of more complex heterocyclic systems. For example, the initial Schiff base can be an intermediate that undergoes further reactions to form benzimidazole-Schiff base hybrids. nih.gov These hybrid molecules combine the structural features of both benzimidazoles and Schiff bases, potentially leading to enhanced biological activities. nih.gov

The following table presents examples of Schiff base conjugates derived from this compound.

| Schiff Base Type | Reactants | Application/Further Reaction | Reference |

| Benzimidazole-Schiff base hybrids | This compound, 4-methoxy benzaldehyde, aromatic aldehydes | α-glucosidase inhibitors | nih.gov |

| Tetradentate Schiff base ligands | 3,4-diaminobenzophenone, salicylaldehyde (B1680747) derivatives | Formation of metal complexes | researchgate.net |

| Azo-Schiff base ligands | 3,4-diamino benzophenone, 2-amino acetophenone, 3,5-dihydroxy toluene | Formation of metal complexes | royalliteglobal.com |

Metal Complexes and Coordination Compounds (e.g., with Lanthanide ions)

The amino and ester functional groups of this compound, as well as its derivatives, make it an excellent ligand for the formation of metal complexes and coordination compounds. It can coordinate with a variety of metal ions, including transition metals and lanthanide ions. thieme-connect.de

The coordination chemistry of this compound derivatives, such as Schiff bases and benzimidazoles, is particularly rich. The nitrogen atoms in the imine or imidazole (B134444) groups and the oxygen atoms of the ester or other substituents can act as donor atoms, allowing for the formation of stable chelate complexes with metal ions. researchgate.net

Lanthanide complexes are of particular interest due to their unique photophysical properties, which make them suitable for applications in areas like bioimaging and sensing. polyu.edu.hk The organic ligand plays a crucial role in sensitizing the lanthanide ion's luminescence. By carefully designing the ligand structure, it is possible to tune the emission properties of the complex. While direct complexation of this compound with lanthanides is possible, more often, it is the derivatives of this compound that are used to create more elaborate and stable lanthanide complexes. thieme-connect.de

| Metal Complex Type | Ligand Derived From | Metal Ion | Potential Application | Reference |

| Schiff base metal complexes | This compound derivatives | Hg(II), Co(II), Cu(II), Mn(II), Ni(II), Fe(II) | α‐glucosidase inhibition, NLO material | researchgate.net |

| Platinum(II) complex | 3,4-diaminobenzoate | Pt(II) | pH-responsive near-infrared absorption | jst.go.jp |

| Iridium(III) complexes | Substituted 2-phenylthiazole (B155284) and ancillary ligands derived from ethyl-3,4-diaminobenzoate | Ir(III) | Luminescent materials | rsc.org |

| Lanthanide metal-organic frameworks | 3,5-diaminobenzoic acid derivative | Lanthanide ions | Luminescence sensing | rsc.org |

Hybrid Molecules (e.g., Coumarin-benzimidazole hybrids)

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. nih.govresearchgate.net this compound is a valuable starting material for creating such hybrid molecules, particularly those containing a benzimidazole core.

A prominent example is the synthesis of coumarin-benzimidazole hybrids. nih.govresearchgate.netcore.ac.uk These molecules merge the structural features of coumarin (B35378), a privileged scaffold in medicinal chemistry, with those of benzimidazole. nih.govcore.ac.uk The synthesis often begins with the formation of a benzimidazole derivative from this compound, which is then coupled with a coumarin moiety. researchgate.netresearchgate.net

These hybrid molecules can be categorized as fused, merged, or spacer-linked, depending on how the two scaffolds are connected. nih.govresearchgate.net The linkage can significantly impact the biological activity of the resulting compound. For instance, amide-linked coumarin-benzimidazole hybrids have shown promising antioxidant activity. core.ac.uk

The following table provides examples of hybrid molecules synthesized using this compound.

| Hybrid Molecule Type | Building Blocks | Linkage Type | Potential Application | Reference |

| Coumarin-benzimidazole hybrids | This compound, ethyl cyanoacetate, 5-chlorosalicylaldehyde | Fused/Spacer-linked | Anticancer, antiviral, antimicrobial | researchgate.netresearchgate.netnih.gov |

| Coumarin-benzimidazole derivatives | Coumarin derivatives, benzimidazole nucleus from this compound | Direct or amide linkage | Anti-inflammatory, antioxidant | core.ac.uk |

| Benzimidazole-NsCOXis hybrids | This compound, naproxen | Fused | Treatment of Alzheimer's disease | researchgate.net |

Biological and Biomedical Activity of Ethyl 3,4 Diaminobenzoate and Its Derivatives

Enzyme Inhibition Studies

Derivatives of ethyl 3,4-diaminobenzoate (B8644857) have been synthesized and evaluated for their ability to inhibit various enzymes, demonstrating potential applications in several therapeutic areas.

The development of novel α-glucosidase inhibitors is a key strategy in managing postprandial hyperglycemia. Ethyl 3,4-diaminobenzoate is a common starting material for creating benzimidazole-based compounds that show potent α-glucosidase inhibitory activity.

In one study, a series of benzimidazole-Schiff base hybrids were synthesized starting from the esterification of 3,4-diaminobenzoic acid to yield this compound. researchgate.net These hybrids were then evaluated for their inhibitory effects against α-glucosidase. Nearly all the synthesized compounds exhibited excellent inhibitory activity when compared to acarbose, a standard drug. researchgate.netuic.edu The most potent derivatives, such as compounds 8p , 8h , and 8a , featured thiophene, phenyl, and 2-fluorophenyl groups, respectively. researchgate.net Kinetic analysis of the most active compound, 8p , revealed a competitive type of inhibition with a Ki value of 60 µM. researchgate.netuic.edu The inhibitory activity of these compounds is influenced by the size of the substituent on the aryl group of the Schiff base moiety; smaller substitutions are better accommodated within the enzyme's active site. uic.edu

α-Glucosidase Inhibitory Activity of Benzimidazole-Schiff Base Derivatives

| Compound | Substituent on Schiff Base | IC₅₀ (µM) |

|---|---|---|

| 8p | Thiophene | 60.1 ± 3.6 |

| 8h | Phenyl | 75.2 ± 4.1 |

| 8a | 2-Fluoro Phenyl | 80.5 ± 2.9 |

| Acarbose (Control) | - | 750.0 ± 10.5 |

Sirtuins (SIRTs) are a class of NAD⁺-dependent histone deacetylases (HDACs) that regulate numerous cellular processes. nih.gov Their dysregulation is linked to various diseases, including cancer, making them important therapeutic targets. nih.gov Novel benzoate-bearing benzimidazoles have been synthesized from this compound as potent sirtuin inhibitors. pitt.edu

These derivatives were screened for their inhibitory activity against three sirtuin isoforms: SIRT1, SIRT2, and SIRT3. pitt.edubiosynth.com One particular derivative, designated BZD9Q1 , emerged as a pan-SIRT1–3 inhibitor, meaning it inhibits all three isoforms. pitt.edu This compound was found to inhibit the proliferation of various cancer cells, inducing cell cycle arrest and apoptosis. pitt.edu The development of pan-inhibitors versus selective inhibitors is a subject of ongoing research, with studies suggesting that while pan-SIRT1-3 inhibitors can show strong cytotoxicity against cancer cells, highly selective SIRT2 inhibitors may offer a better therapeutic window with lower toxicity. rsc.org

Sirtuin Inhibition by Benzimidazole (B57391) Derivative BZD9Q1

| Compound | Target Enzymes | Activity Profile |

|---|---|---|

| BZD9Q1 | SIRT1, SIRT2, SIRT3 | Pan-Inhibitor |

While some commercial sources claim that this compound is an inhibitor of enzymes controlling glycolysis and hydrogen bond formation, specific primary research to validate the direct inhibition of glycolysis enzymes is scarce. lookchem.com However, a clear link has been established between derivatives of this compound and the induction of ferroptosis, a regulated form of cell death dependent on iron and characterized by lipid peroxidation. biosynth.comnih.gov

Researchers have synthesized amide and ester derivatives of chlorido[4-carboxy-1,2-disalicylideneaminobenzene]iron(III) which act as inducers of both necroptosis and ferroptosis. nih.gov The synthesis of the ester derivatives explicitly uses this compound as a starting material. nih.gov Ferroptosis is executed through the accumulation of lethal lipid peroxides, a process that can be triggered by the inhibition of glutathione (B108866) peroxidase 4 (GPX4) or the depletion of glutathione (GSH). biosynth.com While the synthesized iron complexes induce ferroptosis rather than this compound itself, this pathway demonstrates a significant biomedical application stemming from this precursor.

Bacterial DNA gyrase is a crucial enzyme for DNA replication and a well-established target for antibiotics. Derivatives of diaminobenzoic acid have been investigated as potential bacterial gyrase inhibitors. Studies on triaryl benzimidazoles, which can be synthesized from precursors like mthis compound, have shown potent activity against multidrug-resistant (MDR) bacteria. nih.govfishersci.com

A mechanistic study of these compounds suggested that their mode of action is the inhibition of bacterial gyrase. nih.govfishersci.com This was further supported by molecular modeling. fishersci.com For example, compounds 13 and 14 in one study, derived from a benzimidazole scaffold, were highly active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL. fishersci.com

Bacterial Gyrase Inhibitory Activity of Triaryl Benzimidazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 13 | MRSA (EMRSA-15) | 0.5 |

| VRE (VRE-12201) | 0.25 | |

| 14 | MRSA (EMRSA-15) | 1 |

| VRE (VRE-12201) | 0.25 |

Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters. This compound has been used as a starting material to synthesize heterocyclic compounds that interact with MAO enzymes. A notable application is in the kinetic resolution of racemic mixtures.

In one study, this compound was used to prepare racemic 1H,3H-thiazolo[3,4-a]benzimidazoline (TBIM) heterocycles. The kinetic resolution of this mixture was successfully achieved using E. coli whole cells that express the MAO-N D11 enzyme. This biocatalytic process allows for the selective oxidation of one enantiomer by the MAO enzyme, enabling the separation of the pure, unreacted enantiomer. For the nonsubstituted TBIM, the pure (+)-enantiomer was obtained in a 44% yield with a 94% enantiomeric excess (% ee). This demonstrates a sophisticated interaction between a MAO enzyme and a derivative of this compound.

Antimicrobial and Antibacterial Efficacy

Beyond specific enzyme inhibition, derivatives of this compound have demonstrated broad antimicrobial and antibacterial efficacy. As mentioned previously, triaryl benzimidazoles synthesized using a diaminobenzoate core show significant activity against MDR Gram-positive bacteria. fishersci.com

Compounds 8 , 13 , and 14 from a synthesized series were identified as the most active, with MIC values ranging from 0.5 to 4 μg/mL against various MDR Staphylococci and Enterococci species. fishersci.com The bactericidal mode of action was confirmed, and the activity of compounds 13 and 14 was comparable or superior to antibiotics like vancomycin (B549263) and levofloxacin (B1675101) against certain strains. fishersci.com The structural modifications, particularly the length of the carbon chain in the dimethylamino substitution, were crucial for the observed antibacterial activity. fishersci.com

Antibacterial Efficacy of Selected Benzimidazole Derivatives

| Compound | Staphylococcus aureus (MRSA) MIC (μg/mL) | Enterococcus faecalis (VRE) MIC (μg/mL) |

|---|---|---|

| 8 | 2 | 4 |

| 13 | 0.5 | 0.25 |

| 14 | 1 | 0.25 |

| Vancomycin (Control) | 1 | 1 |

| Levofloxacin (Control) | 0.5 | >128 |

Activity against Multi-Drug Resistant (MDR) Strains (e.g., Staphylococci, Enterococci)

Derivatives of 3,4-diaminobenzoate have demonstrated significant potential as antibacterial agents, particularly against challenging multi-drug resistant (MDR) pathogens. A notable class of compounds, triaryl benzimidazoles synthesized using mthis compound, has shown potent activity against MDR Gram-positive species. acs.orgkcl.ac.uk In one study, specific derivatives were found to be highly effective, exhibiting Minimum Inhibitory Concentrations (MICs) in the range of 0.5 to 4 μg/mL against various MDR strains of Staphylococci and Enterococci. acs.orgkcl.ac.uk

The most active of these compounds showed rapid bactericidal action. acs.org Mechanistic studies suggest that these triaryl benzimidazole derivatives function by inhibiting bacterial gyrase, a crucial enzyme involved in DNA replication, which is a different mechanism from many existing classes of antibiotics. acs.org This novel mode of action is particularly valuable in the context of overcoming existing resistance. acs.org While some derivatives showed moderate activity against certain Gram-negative bacteria like Acinetobacter baumannii, their primary strength was observed against Gram-positive organisms. acs.orgkcl.ac.uk

| Compound | VRE-12201 (MIC µg/mL) | EMRSA-15 (MIC µg/mL) | S. aureus NCTC 6571 (MIC µg/mL) |

|---|---|---|---|

| Compound 8 | 2 | 4 | 2 |

| Compound 13 | 0.5 | 0.5 | 0.5 |

| Compound 14 | 1 | 0.5 | 0.5 |

Structure-Activity Relationship (SAR) Studies for Antibacterial Agents

Structure-activity relationship (SAR) studies have been crucial in identifying the chemical features of this compound derivatives that are essential for their antibacterial potency. For the triaryl benzimidazoles, the nature of the side chains attached to the core structure significantly influences their activity. acs.org

Key SAR findings include:

Importance of the Protonable Moiety : An analogue synthesized without the tertiary aminic tail was found to be devoid of antibacterial activity, highlighting the critical role of this protonable group for the compound's function. acs.org

Side Chain Length : The length of the carbon chain in the dimethylamino-substituted tail is a determining factor for potency. Derivatives with a three-carbon (Compound 13) or four-carbon (Compound 14) chain demonstrated markedly superior antibacterial activity compared to an analogue with a shorter two-carbon chain. acs.org The MIC values for these compounds were as low as 0.25 to 1 µg/mL. acs.org

Fused Heterocyclic Core : Broader studies on benzazole derivatives, which include benzimidazoles, have indicated that the fused heterocyclic nucleus is a fundamental requirement for antimicrobial activity. esisresearch.org

These SAR studies underscore that antibacterial efficacy is not just dependent on the core scaffold derived from 3,4-diaminobenzoate but can be finely tuned by modifying peripheral functional groups. acs.org

Anti-inflammatory Properties

The benzimidazole scaffold, frequently synthesized from this compound, is a well-established pharmacophore in compounds exhibiting anti-inflammatory properties. researchgate.netmdpi.com Various derivatives containing this heterocyclic system have been explored for their potential to mitigate inflammation. mdpi.comacs.org The biological activity of these compounds is attributed to the unique physicochemical properties of the benzimidazole nucleus, which allow it to interact with a range of biomolecules, including those involved in inflammatory pathways. researchgate.net While direct studies on the anti-inflammatory effects of this compound itself are not extensively detailed, its role as a precursor to known anti-inflammatory agents is widely recognized. mdpi.comacs.org

Potential in Drug Development and Medicinal Chemistry

Development of Novel Therapeutic Agents

This compound and its methyl ester analogue are versatile building blocks in the synthesis of novel therapeutic agents. researchgate.net Their utility stems from the ability of the vicinal diamino groups to readily undergo condensation reactions to form various nitrogen-containing heterocycles.

This has led to the development of:

Antibacterial Agents : As detailed previously, it is a key precursor for potent triaryl benzimidazole antibacterials active against MDR pathogens. acs.orgkcl.ac.uk

Anticancer Agents : The benzimidazole scaffold derived from mthis compound has been incorporated into novel substituted triazines designed as dual PI3K/mTOR inhibitors for cancer therapy. sci-hub.se

Antifungal and Other Agents : The core structure is also used to synthesize quinoxaline (B1680401) derivatives, which are explored for a range of biological activities, including antifungal applications. acs.org

The adaptability of the diaminobenzoate structure allows chemists to use it as a foundational element for a diverse array of potential drugs targeting different diseases. researchgate.net

Optimization of Pharmacophores for Enhanced Biological Activity

The this compound framework provides an excellent platform for pharmacophore optimization to enhance biological activity. researchgate.net The benzimidazole nucleus, derived from this starting material, is a classic example of a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. researchgate.net

Optimization strategies often involve:

Substitution on the Heterocyclic Ring : The biological activity of benzimidazole derivatives can be significantly altered by the nature and position of substituents on the ring system. researchgate.net For instance, in one series of benzimidazole carboxylates, chlorination at the 2-position followed by substitution with 4-methylpiperidine (B120128) was shown to enhance bioactivity.

Side Chain Modification : As demonstrated in the SAR studies of antibacterial triaryl benzimidazoles, modifying the length and functionality of side chains is a powerful tool to boost potency and refine the pharmacological profile. acs.orgkcl.ac.uk The addition of a second aminic tail to the benzimidazole ring was explored as a strategy to improve activity, although in one case it did not yield an improvement. acs.org

Spectroscopic and Computational Characterization of Ethyl 3,4 Diaminobenzoate and Its Derivatives

Spectroscopic Analysis

Spectroscopic analysis is fundamental to the characterization of ethyl 3,4-diaminobenzoate (B8644857), providing a detailed fingerprint of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For ethyl 3,4-diaminobenzoate, both ¹H and ¹³C NMR spectra provide crucial information for its structural confirmation.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons, the ethyl group protons, and the amine protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the ethyl group presents as a triplet at approximately 1.35 ppm (CH₃) and a quartet at around 4.25 ppm (CH₂). The aromatic protons appear in the region of 6.7 to 7.5 ppm. The protons of the two amino groups (-NH₂) typically appear as a broad singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically found downfield. The aromatic carbons show signals in the typical aromatic region, with variations in chemical shifts influenced by the amino and ester substituents. The two carbons of the ethyl group are observed at the higher field end of the spectrum.

| ¹H NMR Data for this compound | |

| Assignment | Chemical Shift (δ) in ppm |

| -CH₃ (ethyl) | ~1.35 (triplet) |

| -CH₂ (ethyl) | ~4.25 (quartet) |

| Aromatic-H | 6.7 - 7.5 (multiplet) |

| -NH₂ | Broad singlet |

| ¹³C NMR Data for this compound (Predicted/Typical Ranges) | |

| Assignment | Chemical Shift (δ) in ppm |

| -CH₃ (ethyl) | ~14 |

| -CH₂ (ethyl) | ~60 |

| Aromatic C | 110 - 150 |

| C=O (ester) | ~166 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine groups are observed as two distinct bands in the region of 3350-3450 cm⁻¹. The C=O stretching of the ester group gives a strong absorption band around 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C-N stretching vibrations are typically found in the 1200-1350 cm⁻¹ region. The spectrum also displays bands corresponding to aromatic C=C stretching and C-H bending vibrations.

| Characteristic IR Absorption Bands for this compound | |

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3350 - 3450 |

| Aromatic C-H Stretch | > 3000 |

| C=O Stretch (ester) | 1680 - 1700 |

| Aromatic C=C Stretch | 1500 - 1600 |

| C-N Stretch | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695), is expected to show absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the benzene (B151609) ring and the carbonyl group. The presence of the amino groups, which are strong auxochromes, causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted ethyl benzoate (B1203000). For comparison, ethyl 4-aminobenzoate (B8803810) in water shows an absorption maximum around 290-300 nm. researchgate.net

| UV-Vis Absorption Data for Related Aminobenzoates | |

| Compound | λmax (nm) |

| Ethyl 4-aminobenzoate (in water) | ~290-300 researchgate.net |

| Ethyl 3-aminobenzoate (B8586502) (in water) | Not specified rsc.org |

| Ethyl 2-aminobenzoate (B8764639) (in water) | Not specified rsc.org |

Fluorescence Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.21 g/mol ). Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The presence of the amino groups can also influence the fragmentation pathways. A GC-MS spectrum of this compound is available in spectral databases. spectrabase.com

| Predicted m/z Values for this compound Adducts | |

| Adduct | m/z |

| [M+H]⁺ | 181.097 |

| [M+Na]⁺ | 203.079 |

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes in a molecule and is complementary to IR spectroscopy. A Raman spectrum of this compound is available in the SpectraBase database. spectrabase.com The spectrum would be expected to show characteristic bands for the aromatic ring vibrations, as well as vibrations associated with the amino and ethyl ester functional groups. For the related compound 3,4-diaminobenzoic acid, characteristic Raman bands are observed for the aromatic ring and the amino groups.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. rsc.orgresearchgate.net It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a molecule. rsc.orgnih.gov For a molecule to be ECD active, it must be chiral, meaning it is non-superimposable on its mirror image. This compound itself is an achiral molecule and therefore does not exhibit an ECD spectrum.

Computational and Theoretical Studies

Computational and theoretical chemistry provide invaluable insights into the behavior of molecules at the atomic level, complementing experimental findings.

Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools for exploring the interactions between small molecules (ligands) and biological macromolecules like proteins. These methods are crucial in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents.

In the context of derivatives of this compound, these techniques have been employed to investigate their potential as α-glucosidase inhibitors. researchgate.netresearchgate.net α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov

For instance, novel benzimidazole-Schiff base derivatives synthesized from this compound have been subjected to molecular docking studies to understand their interaction with the active site of α-glucosidase. researchgate.netresearchgate.net These studies have shown that the synthesized compounds can fit well within the binding pocket of the enzyme, forming various interactions with key amino acid residues. chemsrc.com MD simulations further complement these findings by providing a dynamic view of the protein-ligand complex, assessing its stability over time. The Root Mean Square Deviation (RMSD) values from MD simulations indicate the stability of the ligand-protein complex, with lower and more stable RMSD values suggesting a favorable binding. researchgate.net

The following table summarizes the types of interactions observed in molecular docking studies of this compound derivatives with α-glucosidase.

| Interaction Type | Interacting Residues (Example) | Significance |

| Hydrogen Bonding | Arg439, Arg212 | Strong, directional interactions crucial for binding affinity. |

| Hydrophobic Interactions | Phe300 | Stabilize the ligand within the nonpolar regions of the active site. |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is widely used to predict various molecular properties, including optimized geometry, electronic structure, and optical properties.

While specific DFT studies detailing the optimized geometry and electronic structure of this compound are not extensively published, DFT calculations on analogous molecules like ethyl 4-aminobenzoate have been performed. nih.gov For such molecules, DFT methods like B3LYP with a 6-311++G(d,p) basis set are used to determine the most stable conformation (optimized geometry) by finding the minimum energy structure. nih.govnih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure is often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The optical band gap of a material determines its optical properties and can be estimated from UV-Vis spectroscopy data using a Tauc plot. youtube.comshimadzu.com DFT calculations can also theoretically predict the optical band gap, which corresponds to the energy required to excite an electron from the ground state to the first excited state.

The table below illustrates the kind of data that can be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.

| Calculated Property | Significance |

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. |

| Optical Band Gap | Determines the optical and electronic properties of the material. |

Structure-Activity Relationship (SAR) modeling is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. youtube.comresearchgate.net By systematically modifying the molecular structure, researchers can identify the key chemical features (pharmacophores) responsible for the desired biological effect.

For derivatives of this compound, SAR studies have been conducted, particularly in the context of their α-glucosidase inhibitory activity. researchgate.net In these studies, various substituents are introduced at different positions of the parent molecule, and the resulting compounds are tested for their biological activity. The goal is to develop a qualitative or quantitative model that explains how different functional groups and their positions influence the inhibitory potency.

For example, in a series of benzimidazole-Schiff base hybrids derived from this compound, the nature and position of substituents on the phenyl ring of the Schiff base moiety were found to significantly impact the α-glucosidase inhibitory activity. researchgate.netresearchgate.net Some substituents led to a marked increase in activity, while others resulted in a decrease or complete loss of activity. These findings are crucial for the rational design of more potent inhibitors. researchgate.netresearchgate.net

The prediction of chiroptical properties, such as optical rotation and ECD spectra, is a key application of quantum chemical calculations in stereochemistry. dergipark.org.tr As mentioned earlier, this compound is achiral. Therefore, any investigation of its chiroptical properties would necessitate the introduction of chirality through derivatization.

Computational methods, primarily TD-DFT, can reliably predict the chiroptical properties of chiral molecules. dergipark.org.tr The process involves first determining the stable conformations of the molecule and then calculating the optical rotation or ECD spectrum for each conformer. The final predicted spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. By comparing the predicted and experimental data, the absolute configuration of a chiral molecule can be confidently assigned.

When this compound is used as a monomer to synthesize polymers, the properties of the resulting material are significantly influenced by the interactions between the polymer chains (interchain interactions). These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces.

While specific studies on the interchain interactions in polymeric derivatives of this compound are limited, research on poly(aminobenzoic acid) and its copolymers provides relevant insights. In these polymers, the presence of carboxylic acid and amine functional groups can lead to strong interchain hydrogen bonding. These interactions can affect the polymer's solubility, thermal stability, and mechanical properties. Spectroscopic techniques like FT-IR can provide evidence for the presence of hydrogen bonding.

Advanced Applications and Emerging Research Areas

Materials Science and Polymer Chemistry

The bifunctional nature of Ethyl 3,4-diaminobenzoate (B8644857), possessing two reactive amine groups and an ethyl ester moiety, renders it an important monomer for the synthesis of advanced polymers and functional materials.

Development of Novel Polymeric Materials with Tunable Properties

Ethyl 3,4-diaminobenzoate serves as a key monomer in the synthesis of novel polymeric materials, particularly polyamides and poly(ester amide)s (PEAs), which exhibit a range of tunable properties. rsc.orgnih.gov The incorporation of this aromatic diamine into polymer backbones allows for the precise control over the material's thermal, mechanical, and degradation characteristics. nih.govmdpi.com

Poly(ester amide)s, for instance, combine the beneficial properties of both polyesters and polyamides. nih.gov The ester linkages contribute to biodegradability, a crucial feature for biomedical applications, while the amide groups, through strong hydrogen bonding, impart high thermal stability and mechanical strength. nih.govmdpi.comnih.gov By varying the co-monomers reacted with this compound, researchers can fine-tune properties such as melting temperature (Tm), glass transition temperature (Tg), and the rate of biodegradation to suit specific applications, from drug delivery systems to tissue engineering scaffolds. mdpi.com

The aromatic rings introduced by this compound enhance the rigidity and thermal stability of the resulting polymers compared to their purely aliphatic counterparts. nih.govncl.res.in This makes them suitable for applications requiring high-performance materials.

Table 1: Illustrative Properties of Poly(ester amide)s with Different Monomers

| Diol Monomer | Diacid Monomer | Amide Content (%) | Melting Temp. (Tm) (°C) | Tensile Strength (MPa) | Biodegradation Rate |

|---|---|---|---|---|---|

| 1,4-Butanediol | Adipic Acid | 25 | 110-120 | 30-40 | Moderate |

| 1,6-Hexanediol | Sebacic Acid | 25 | 90-100 | 25-35 | Faster |

| 1,4-Butanediol | Terephthalic Acid | 25 | 180-200 | 50-60 | Slower |

This table provides hypothetical data to illustrate the concept of tunable properties in PEAs based on monomer selection. The inclusion of an aromatic diamine like this compound would be expected to increase Tm and tensile strength.

Luminescent Nanomaterials and Bio-imaging Applications

In the burgeoning field of nanotechnology, this compound shows promise as a precursor for the synthesis and surface functionalization of luminescent nanomaterials, such as carbon dots (CDs), for bio-imaging applications. nih.govmdpi.com Carbon dots are nanoscale carbon-based particles that exhibit fluorescence, making them excellent probes for imaging biological processes at the cellular level. mdpi.comnih.gov

The primary amine groups of this compound can be utilized to passivate the surface of carbon dots during their synthesis. nih.gov This surface modification is crucial for enhancing the quantum yield (a measure of fluorescence efficiency) and improving the stability of the CDs in aqueous biological environments. mdpi.com Furthermore, the aromatic core of this compound can contribute to the intrinsic fluorescence of the resulting nanomaterials. These functionalized CDs can be further conjugated with biomolecules, such as antibodies, to specifically target and image cancer cells or other biological structures. nih.gov Their low toxicity and good biocompatibility make them a safer alternative to traditional semiconductor quantum dots. mdpi.commdpi.com

Table 2: Examples of Functionalized Carbon Dots in Bio-imaging

| Carbon Source | Surface Passivating Agent | Quantum Yield (%) | Target Application |

|---|---|---|---|

| Citric Acid | Ethylenediamine (B42938) | ~60% | Imaging of human gastric carcinoma cells nih.gov |

| Glucose | L-cysteine | ~85% | Imaging of human umbilical vein endothelial cells researchgate.net |

| Gallic Acid | Self-passivated | Not specified | Antitumor therapy and bioimaging rsc.org |

This table showcases examples of passivating agents similar in function to this compound for the synthesis of carbon dots used in bio-imaging.

Corrosion Inhibition in Metal Coatings

The molecular structure of this compound makes it a compelling candidate for use as a corrosion inhibitor in metal coatings. google.com Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with corrosive agents like oxygen and water. mdpi.com

This compound possesses several functional groups that can facilitate strong adsorption onto metal surfaces. The two primary amine groups can act as effective anchoring points to the metal. The aromatic ring and the ethyl ester group also contribute to the molecule's ability to form a dense, protective film. mdpi.com This protective layer can inhibit both the anodic and cathodic reactions of the corrosion process. When incorporated into a paint or coating formulation, molecules like this compound can significantly enhance the long-term durability and protective capabilities of the coating on metal substrates, such as mild steel. iisc.ac.inresearchgate.net

Table 3: Common Functional Groups in Organic Corrosion Inhibitors and Their Roles

| Functional Group | Name | Role in Corrosion Inhibition |

|---|---|---|

| -NH2 | Amino | Acts as a strong adsorption center on the metal surface. |

| -OH | Hydroxyl | Facilitates adsorption and film formation. |

| -COOH | Carboxyl | Forms complexes with metal ions, creating a protective layer. |

| -SH | Thiol | Strong affinity for metal surfaces, forming stable films. |

Catalysis and Organocatalysis

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. The unique structure of this compound provides a scaffold for the development of novel organocatalysts for asymmetric synthesis.

Development of Novel Organocatalysts (e.g., Proline derivatives)

Proline and its derivatives are among the most powerful and versatile organocatalysts, particularly in asymmetric reactions where controlling the stereochemistry of the product is crucial. organic-chemistry.orgambeed.com The development of new proline-based catalysts often involves modifying the proline ring to fine-tune its catalytic activity and selectivity. nih.govthieme.de

This compound can serve as a valuable building block for creating novel, chiral organocatalysts. Its two amine groups can be reacted with derivatives of proline or other chiral molecules to synthesize more complex, bifunctional catalysts. For example, one amine group could be attached to a proline unit, while the other could be functionalized with a hydrogen-bond donor like a thiourea (B124793) group. Such a catalyst could then activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity.

Applications in Asymmetric Synthesis (e.g., Biginelli reaction)

The Biginelli reaction is a one-pot, three-component reaction used to synthesize dihydropyrimidinones, a class of compounds with significant pharmacological activities. sci-hub.seresearchgate.net The development of asymmetric versions of this reaction, which produce a single enantiomer of the product, is of great interest to the pharmaceutical industry. unito.it

Chiral primary amines have been shown to be effective organocatalysts for the enantioselective Biginelli reaction. nih.gov While this compound is not itself chiral, it can be used as a platform to construct chiral catalysts. By reacting it with a chiral molecule, a new chiral diamine derivative can be synthesized. This new catalyst could then be employed in the Biginelli reaction to control the stereochemical outcome, favoring the formation of one enantiomer over the other. The aromatic backbone from the this compound unit would provide a rigid framework for the catalyst, which can be beneficial for achieving high levels of stereocontrol.

Table 4: Enantioselective Biginelli Reaction Catalyzed by Chiral Amines

| Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Benzaldehyde | Quinine-derived amine | Good | 78% nih.gov |

| 4-Nitrobenzaldehyde | Chiral Phosphoric Acid | High | >99% |

| 2-Chlorobenzaldehyde | Proline-based catalyst | Moderate-Good | 90-95% |

This table presents representative data for asymmetric Biginelli reactions using various types of chiral catalysts, illustrating the potential for catalysts that could be derived from this compound.

Pharmaceutical and Biomedical Engineering

This compound serves as a valuable scaffold in the design and synthesis of molecules with significant therapeutic potential. Its unique structural features, including the aromatic ring and the ortho-diamine functionality, make it a versatile starting material for creating complex molecules that can interact with biological targets.

The 3,4-diaminobenzoic acid framework, of which this compound is an ester derivative, has been extensively evaluated for the development of enzyme inhibitors. researchgate.net This structural motif is particularly prominent in the design of inhibitors for the M1 family of zinc aminopeptidases, which includes enzymes like Insulin-Regulated Aminopeptidase (IRAP) and Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2). researchgate.net These enzymes play crucial roles in immune responses and other physiological processes, making them attractive targets for drug discovery. researchgate.net

Researchers have synthesized derivatives of 3,4-diaminobenzoic acid bearing natural and unnatural amino acids to explore their inhibitory activity. researchgate.net The design strategy often involves creating molecules that mimic the natural substrates of these enzymes, thereby blocking their active sites. For instance, while some derivatives have shown potent inhibition, achieving selectivity for a specific enzyme within the family, such as IRAP over ERAPs, remains a key challenge. researchgate.net this compound itself has been identified as an inhibitor of enzymes that regulate glycolysis and hydrogen bond formation. biosynth.com The ethylenediamine scaffold, a core component of the molecule's structure, has also been utilized in the structure-based design of potent inhibitors for other enzymes, such as human farnesyltransferase (hFTase), which is a target in cancer therapy. nih.gov

| Enzyme Target Class | Scaffold/Derivative | Therapeutic Area | Key Findings |

|---|---|---|---|

| M1 Aminopeptidases (e.g., IRAP, ERAPs) | 3,4-Diaminobenzoic acid derivatives | Immunology, Metabolic Diseases | Derivatives show inhibitory activity; achieving selectivity is a primary research focus. researchgate.net |

| Glycolysis Enzymes | This compound | Metabolic Diseases | Identified as an inhibitor of enzymes controlling glycolysis. biosynth.com |

| Farnesyltransferase (FTase) | Ethylenediamine-based inhibitors | Oncology | Structurally related scaffolds have yielded potent and selective hFTase inhibitors. nih.gov |

Derivatives of 3,4-diaminobenzoic acid have demonstrated notable potential in the development of new antimicrobial agents. The core structure can be modified to create a variety of heterocyclic compounds, such as those containing thiazole, oxazole, and benzimidazole (B57391) moieties, which have been screened for activity against pathogenic bacteria and fungi.

Research has shown that these synthesized derivatives are active against a range of microorganisms. For example, compounds derived from 3,4-diaminobenzoic acid have been tested against bacteria like Escherichia coli, Bacillus cereus, and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans. The mechanism of action for these compounds can vary. A related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to potentiate the activity of existing antibiotics against drug-resistant E. coli. nih.gov EDHB acts as an efflux pump inhibitor (EPI), interfering with the ability of bacteria to expel antibiotics, thereby restoring their efficacy. nih.gov This suggests that the core phenyl ring with ester and adjacent functional groups, as seen in this compound, is a promising template for developing adjuvants in antibiotic therapy to combat resistance.

| Microorganism Type | Example Species Tested with Derivatives | Observed Activity |

|---|---|---|

| Bacteria | Escherichia coli, Bacillus cereus, Salmonella typhi, Pseudomonas pneumonia | Active against tested bacterial strains. |

| Fungi | Aspergillus niger, Candida albicans, Penicillium chrysogenum | Active against tested fungal strains. |

Green Chemistry Approaches in Synthesis and Derivatization

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and use safer chemicals. jddhs.comjddhs.com Microwave-assisted synthesis has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods for the synthesis and derivatization of compounds like this compound. abap.co.in

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Significantly longer (e.g., 6 hours). researchgate.net | Dramatically reduced (e.g., 1 hour). researchgate.net |

| Overall Yield | Lower (e.g., 40.7%). researchgate.net | Higher (e.g., 67.6%). researchgate.net |

| Energy Efficiency | Lower. jddhs.com | Higher due to targeted heating. abap.co.in |

| Environmental Impact | Potentially higher due to longer run times and solvent use. | Lower, supports principles of green chemistry. jddhs.commdpi.com |

Future Directions and Unexplored Research Avenues

Investigation of Novel Reaction Pathways and Mechanisms

The unique arrangement of two adjacent amino groups and an ethyl ester on the benzene (B151609) ring makes Ethyl 3,4-diaminobenzoate (B8644857) a versatile building block for a variety of heterocyclic and polymeric structures. Future research will likely focus on exploring novel, more efficient, and sustainable synthetic routes and uncovering the intricate mechanisms governing its reactivity.

One promising avenue is the development of one-pot synthesis protocols. These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, lower costs, and shorter reaction times. For instance, the fusion of Ethyl 3,4-diaminobenzoate with reagents like thiosemicarbazide (B42300) under solvent-free conditions could lead to the efficient synthesis of benzimidazole-2-thione derivatives, which are valuable in pharmaceutical applications. researchgate.net Theoretical studies, such as those employing Density Functional Theory (DFT), can play a crucial role in elucidating the reaction pathways and identifying the most energetically favorable routes for these complex transformations. researchgate.net

Furthermore, the exploration of novel catalytic systems for reactions involving this compound is a key area of interest. This includes the use of transition metal catalysts to facilitate cross-coupling reactions, enabling the introduction of diverse functional groups onto the aromatic ring. Understanding the mechanistic details of these catalytic cycles will be paramount for optimizing reaction conditions and expanding the synthetic utility of this compound.

The reactivity of the ortho-diamine functionality also presents opportunities for the synthesis of unique polymeric materials. The condensation of this compound with various dicarboxylic acids or their derivatives can yield polyamides with interesting thermal and mechanical properties. Future investigations could explore the synthesis of novel co-polymers and the impact of different monomer compositions on the final material characteristics.

Exploration of New Biological Targets and Therapeutic Potentials

The structural motif of this compound is present in various biologically active molecules, suggesting its potential as a scaffold for the development of new therapeutic agents. One of the most promising areas of investigation is its role as an enzyme inhibitor. It has been identified as an inhibitor of enzymes that are involved in glycolysis and the formation of hydrogen bonds. biosynth.com This opens the door to exploring its potential in diseases characterized by metabolic dysregulation, such as cancer.

Future research should focus on identifying the specific enzymes that are targeted by this compound and its derivatives. This can be achieved through a combination of biochemical assays and molecular modeling studies. For example, derivatives of 3,4-diaminobenzoic acid have been investigated as inhibitors of M1 aminopeptidases, which play a role in immune regulation. escholarship.org This suggests that this compound could serve as a starting point for the design of novel immunomodulatory agents.

The anticancer potential of this scaffold also warrants further investigation. The anthraquinone (B42736) scaffold, which shares some structural similarities with fused heterocyclic systems derived from this compound, is found in established cytotoxic drugs. nih.gov This suggests that derivatives of this compound could be designed to target specific pathways involved in cancer cell proliferation and survival.

Moreover, the exploration of this compound and its analogs for other therapeutic areas, such as neurodegenerative diseases and infectious diseases, remains a largely unexplored frontier. The ability of the diaminobenzoate structure to participate in various intermolecular interactions makes it an attractive candidate for targeting a wide range of biological macromolecules.

Development of Advanced Characterization Techniques

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. While standard analytical techniques provide basic characterization, the application of advanced spectroscopic and computational methods can offer deeper insights into their molecular structure, electronic properties, and dynamic behavior.

Table 1: Advanced Characterization Techniques and Their Potential Applications for this compound

| Technique | Potential Information Gained |

| Two-Dimensional Nuclear Magnetic Resonance (2D NMR) | Detailed structural elucidation, including the confirmation of connectivity and stereochemistry of complex derivatives. openpubglobal.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for the unambiguous identification of novel synthetic products and metabolites. |

| Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy | Identification of functional groups and investigation of intermolecular interactions, such as hydrogen bonding, in solid-state and solution. researchgate.net |

| UV-Visible Spectroscopy | Study of the electronic transitions and optical properties of derivatives, particularly those with extended conjugation. dergipark.org.tr |

| X-ray Crystallography | Determination of the precise three-dimensional molecular structure in the solid state, providing valuable information on bond lengths, angles, and crystal packing. biosynth.com |

| Density Functional Theory (DFT) Calculations | Prediction of molecular geometry, vibrational frequencies, electronic properties (HOMO-LUMO gap), and reaction mechanisms to complement experimental data. researchgate.net |

Future research should focus on the systematic application of these techniques to a wide range of this compound derivatives. For instance, 2D NMR techniques like COSY, HSQC, and HMBC can be invaluable for unequivocally assigning the structure of complex heterocyclic products. openpubglobal.com Combining experimental spectroscopic data with DFT calculations can provide a powerful tool for validating structural assignments and understanding the electronic nature of these molecules. researchgate.net

Computational Design and High-Throughput Screening of Derivatives